molecular formula C15H23NO2 B4550846 1-[3-(3-methoxyphenoxy)propyl]piperidine CAS No. 5359-96-6

1-[3-(3-methoxyphenoxy)propyl]piperidine

Numéro de catalogue: B4550846
Numéro CAS: 5359-96-6
Poids moléculaire: 249.35 g/mol
Clé InChI: BNNMJJGIALMEMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[3-(3-Methoxyphenoxy)propyl]piperidine ( 5359-96-6) is a chemical compound of significant interest in medicinal chemistry and pharmacology research. With a molecular formula of C15H23NO2 and a molecular weight of 249.35 g/mol, this compound features a piperidine ring—a key heterocycle in drug design—linked to a 3-methoxyphenoxy group via a propyl chain . This structure is representative of a class of synthetic piperidine derivatives that serve as crucial building blocks for the development of novel therapeutic agents . Pi​​peridine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This compound is of particular value for exploring structure-activity relationships (SAR), especially in the development of receptor agonists. It is structurally analogous to 3-phenoxypropyl piperidine analogues that have been investigated as potent and selective ORL1 (NOP) receptor agonists, a target with high relevance in neuropharmacology . Researchers can utilize this high-purity compound to study receptor binding, agonist activity, and selectivity profiles. Key physical properties include a boiling point of approximately 375.6 °C and a flash point of around 130.8 °C . Its density is reported to be 1.021 g/cm³, and it has a refractive index of 1.514 . The compound's Topological Polar Surface Area (TPSA) is 21.7 Ų, and it has a calculated XLogP3 value of 3.1, indicating its lipophilicity . This product is provided For Research Use Only. It is intended for use in laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use. All handling and experiments must be conducted in accordance with applicable laws and institutional safety guidelines.

Propriétés

IUPAC Name

1-[3-(3-methoxyphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-7-5-8-15(13-14)18-12-6-11-16-9-3-2-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNMJJGIALMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366087
Record name 1-[3-(3-methoxyphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5359-96-6
Record name 1-[3-(3-methoxyphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-[3-(3-methoxyphenoxy)propyl]piperidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[3-(3-methoxyphenoxy)propyl]piperidine (CAS: 5359-96-6)

Introduction

1-[3-(3-methoxyphenoxy)propyl]piperidine is a chemical compound belonging to the phenoxyalkylpiperidine class. Characterized by a piperidine ring linked via a propyl chain to a methoxy-substituted phenoxy group, this molecule serves as a versatile scaffold in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds, making it a subject of interest for researchers exploring new therapeutic agents. The presence of a lipophilic aromatic ring, a flexible alkyl linker, and a basic piperidine nitrogen atom provides a framework for interaction with various biological targets.

This guide offers a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and potential pharmacological profile of 1-[3-(3-methoxyphenoxy)propyl]piperidine, designed for researchers, scientists, and professionals in the field of drug development. The insights provided herein are grounded in established chemical principles and data from authoritative sources.

Physicochemical and Computed Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. These characteristics are essential for designing synthetic routes, developing analytical methods, and predicting pharmacokinetic profiles. The key physicochemical and computed properties of 1-[3-(3-methoxyphenoxy)propyl]piperidine are summarized below.[1]

PropertyValueSource
CAS Number 5359-96-6Guidechem[1]
Molecular Formula C₁₅H₂₃NO₂Guidechem[1]
Molecular Weight 249.354 g/mol Guidechem[1]
Canonical SMILES COC1=CC(=CC=C1)OCCCN2CCCCC2Guidechem[1]
InChIKey BNNMJJGIALMEMI-UHFFFAOYSA-NGuidechem[1]
Topological Polar Surface Area 21.7 ŲGuidechem[1]
Rotatable Bond Count 6Guidechem[1]
Hydrogen Bond Donor Count 0Guidechem[1]
Hydrogen Bond Acceptor Count 3Guidechem[1]
XLogP3-AA (Lipophilicity) 3.1Guidechem[1]
Complexity 217Guidechem[1]

Synthesis and Purification

The synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine is most efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This approach involves the reaction of a phenoxide with an alkyl halide.

Retrosynthetic Analysis & Strategy

The primary disconnection strategy involves breaking the ether bond between the phenoxy oxygen and the propyl chain. This leads to two key precursors: 3-methoxyphenol and a propylpiperidine derivative with a suitable leaving group, such as 1-(3-chloropropyl)piperidine. The piperidine nitrogen is a stronger nucleophile than the phenolic oxygen; therefore, the synthesis proceeds by first forming the C-N bond to create the alkyl halide precursor, followed by the C-O ether bond formation.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from piperidine and 1-bromo-3-chloropropane to form the intermediate 1-(3-chloropropyl)piperidine, followed by the Williamson ether synthesis with 3-methoxyphenol.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Purification & Analysis Piperidine Piperidine Intermediate 1-(3-Chloropropyl)piperidine Piperidine->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) BromoChloro 1-Bromo-3-chloropropane BromoChloro->Intermediate Product_Crude Crude Product Intermediate->Product_Crude Methoxyphenol 3-Methoxyphenol Methoxyphenol->Product_Crude Strong Base (e.g., NaH) Solvent (e.g., DMF) Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Product_Crude->Purification Workup (Extraction, Washing) Final_Product 1-[3-(3-methoxyphenoxy)propyl]piperidine Purification->Final_Product Analysis Characterization (NMR, MS, IR) Final_Product->Analysis

Caption: Synthetic and purification workflow for 1-[3-(3-methoxyphenoxy)propyl]piperidine.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic synthesis principles.

  • Formation of 3-methoxyphenoxide: To a solution of 3-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide salt. Anhydrous DMF is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the phenoxide anion for the subsequent Sₙ2 reaction.

  • Sₙ2 Reaction: After stirring for 30 minutes at room temperature, add a solution of 1-(3-chloropropyl)piperidine (1.05 eq) in anhydrous DMF dropwise. Heat the reaction mixture to 60-80°C and monitor by Thin-Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the Sₙ2 displacement of the chloride leaving group by the nucleophilic phenoxide. 1-(3-chloropropyl)piperidine is chosen as the electrophile.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Causality: The aqueous workup removes DMF and inorganic salts. Extraction with a water-immiscible organic solvent (ethyl acetate) isolates the desired product. The brine wash removes residual water from the organic layer.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Causality: Chromatography separates the product from unreacted starting materials and byproducts based on polarity. The non-polar hexane elutes non-polar impurities, while the more polar ethyl acetate is required to elute the product, which contains polar ether and amine functional groups.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Methods of Analysis

Accurate identification and quantification of 1-[3-(3-methoxyphenoxy)propyl]piperidine require robust analytical techniques. The methods described are based on standard practices for similar small molecules.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification of this compound due to its volatility and thermal stability.

  • Protocol:

    • Column: 5% Phenyl / 95% Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Injector: Split/splitless injector at 280°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.[2]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

  • Rationale: A low-polarity phenyl-methylpolysiloxane column is well-suited for this moderately polar analyte. The temperature program ensures good separation from solvent and potential impurities. EI will produce a reproducible fragmentation pattern, with expected fragments corresponding to the piperidine ring (m/z 84), the tropylium-like ion from the methoxybenzyl moiety, and cleavage along the propyl chain.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV or MS detection is suitable for purity assessment and quantification.

  • Protocol:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 274 nm.

  • Rationale: The C18 column retains the compound via hydrophobic interactions. The acidic mobile phase modifier (formic acid) ensures that the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks and preventing tailing on the silica-based stationary phase. The methoxyphenoxy chromophore allows for sensitive UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

  • ¹H NMR (in CDCl₃): Expected signals include a singlet for the methoxy protons (~3.8 ppm), multiplets for the aromatic protons (~6.5-7.2 ppm), triplets for the propyl chain protons (~4.0 ppm for -O-CH₂-, ~2.5 ppm for -N-CH₂-), and multiplets for the piperidine ring protons (~1.4-2.4 ppm).

  • ¹³C NMR (in CDCl₃): Expected signals include aromatic carbons (~100-160 ppm), the methoxy carbon (~55 ppm), propyl chain carbons (~67, 56, 26 ppm), and piperidine carbons (~54, 24, 26 ppm).

Pharmacological Profile and Potential Applications

While specific pharmacological data for 1-[3-(3-methoxyphenoxy)propyl]piperidine is limited in publicly accessible literature, its structural class is well-studied. The phenoxypropyl piperidine scaffold is a privileged structure in medicinal chemistry, notably as an agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the ORL1 receptor.[3]

Hypothesized Mechanism of Action: ORL1 Receptor Agonism

A series of 3-phenoxypropyl piperidine analogues have been identified as novel and potent ORL1 receptor agonists.[3] The ORL1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gᵢ/ₒ proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.

Signaling_Pathway Ligand 1-[3-(3-methoxyphenoxy) propyl]piperidine Receptor ORL1 Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gαi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Effector) G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl_Cyclase Response Cellular Response (e.g., Neuronal Inhibition, Analgesia) cAMP->Response Reduced Levels Lead To...

Caption: Hypothesized signaling pathway for ORL1 receptor agonism.

Structure-Activity Relationships (SAR)

Based on studies of related analogues, key structural features contributing to activity can be inferred[3]:

  • Piperidine Ring: Serves as a crucial basic amine for receptor interaction, likely forming a salt bridge with an acidic residue in the binding pocket.

  • Propyl Linker: Provides the optimal spatial separation between the piperidine and phenoxy moieties for fitting into the receptor binding site.

  • Phenoxy Group: Engages in hydrophobic and aromatic interactions within the receptor. The position of the methoxy substituent (meta) is critical for modulating potency and selectivity.

Potential Applications in Drug Development

Given its potential as an ORL1 receptor agonist, 1-[3-(3-methoxyphenoxy)propyl]piperidine and its derivatives could be valuable leads in the development of:

  • Analgesics: The ORL1 system is a validated target for pain relief, and agonists have shown efficacy in various pain models.

  • Anxiolytics: Modulation of the ORL1 system has been implicated in anxiety and stress responses.

  • Treatments for Substance Abuse: The NOP system may play a role in the rewarding effects of drugs of abuse.

Conclusion

1-[3-(3-methoxyphenoxy)propyl]piperidine is a compound of significant interest due to its membership in a pharmacologically privileged class of molecules. Its synthesis is straightforward via established methods, and its properties can be thoroughly characterized using standard analytical techniques. The primary hypothesized mechanism of action, ORL1 receptor agonism, positions this scaffold as a valuable starting point for the design of novel therapeutics for pain, anxiety, and other CNS disorders. This guide provides a foundational technical overview to support further research and development efforts centered on this promising chemical entity.

References

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. [Link]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93. [Link]

Sources

Mechanism of Action: 1-[3-(3-methoxyphenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the pharmacological mechanism of 1-[3-(3-methoxyphenoxy)propyl]piperidine (CAS 5359-96-6), a compound belonging to the phenoxyalkylamine class. Based on its structural pharmacophore, this agent functions primarily as a Sigma-1 Receptor (


R) Ligand  with secondary activity as a Voltage-Gated Sodium Channel (

) Blocker
.
Pharmacological Profile of a Phenoxyalkylamine Sigma-1 Receptor Ligand

Executive Summary

1-[3-(3-methoxyphenoxy)propyl]piperidine is a tertiary amine characterized by a flexible propyl linker connecting a lipophilic 3-methoxyphenoxy moiety to a piperidine ring. This structural motif is the defining pharmacophore for high-affinity Sigma-1 receptor (


R)  ligands and class Ib antiarrhythmic/local anesthetic agents.

The compound’s mechanism is dual-modal:

  • Primary Mode : Modulation of the

    
    R chaperone complex at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating calcium signaling and cellular stress responses.
    
  • Secondary Mode : State-dependent blockade of voltage-gated sodium channels (

    
    ), inhibiting neuronal depolarization and action potential propagation.
    

Chemical Identity & Structural Pharmacology

The molecule's efficacy is dictated by its specific physicochemical properties, which facilitate blood-brain barrier (BBB) penetration and membrane intercalation.

PropertyValue / DescriptionFunctional Implication
CAS Number 5359-96-6Unique identifier for research grade material.
Molecular Formula

Lipophilic, neutral at physiological pH (partial ionization).
Pharmacophore Aryl-O-Alkyl-AmineClassic scaffold for

R binding and

blockade.
Lipophilicity High (LogP ~3.5)Ensures rapid membrane partitioning and CNS access.
pKa ~9.0 (Piperidine N)Predominantly protonated at pH 7.4, critical for cation-

interactions.
Structure-Activity Relationship (SAR)
  • Piperidine Ring : Acts as the cationic headgroup. At physiological pH, the protonated nitrogen forms an electrostatic anchor (salt bridge) with the conserved Asp126 residue in the

    
    R binding pocket.
    
  • Propyl Linker : The 3-carbon spacer provides optimal flexibility, allowing the aromatic ring to occupy the hydrophobic sub-pocket.

  • 3-Methoxyphenoxy Group : The electron-donating methoxy substituent at the meta position enhances

    
     stacking interactions with aromatic residues (e.g., Tyr103 , Phe107 ) in the receptor's ligand-binding domain.
    

Primary Mechanism: Sigma-1 Receptor Modulation

The


R is a ligand-operated receptor chaperone located at the MAM. Upon binding, 1-[3-(3-methoxyphenoxy)propyl]piperidine triggers a cascade of neuroprotective and regulatory events.
Receptor Activation & Chaperone Dissociation
  • Resting State : In the absence of ligand,

    
    R forms a complex with the chaperone BiP/GRP78  at the ER membrane.
    
  • Ligand Binding : The compound binds to

    
    R, inducing a conformational change that causes the dissociation of BiP.
    
  • Chaperone Action : The liberated

    
    R stabilizes Inositol 1,4,5-trisphosphate receptors (
    
    
    
    ) type 3, preventing their degradation and ensuring proper
    
    
    flux from the ER to the mitochondria.
Downstream Signaling Cascades

The modulation of inter-organelle signaling leads to enhanced mitochondrial bioenergetics and suppression of ER stress.

Sigma1_Signaling Ligand 1-[3-(3-methoxyphenoxy)propyl]piperidine Sigma1 Sigma-1 Receptor (MAM) Ligand->Sigma1 Binding (Kd ~ nM) BiP BiP/GRP78 Dissociation Sigma1->BiP Allosteric Modulation IP3R IP3R Stabilization BiP->IP3R Chaperoning Ca_Flux ER-to-Mitochondria Ca2+ Flux IP3R->Ca_Flux Gating ATP Increased ATP Production Ca_Flux->ATP TCA Cycle Activation ROS Reduced ROS / Oxidative Stress Ca_Flux->ROS Mitochondrial Regulation Survival Cell Survival / Neuroprotection ATP->Survival ROS->Survival

Figure 1: Signal transduction pathway initiated by ligand binding to the Sigma-1 receptor at the MAM interface.

Secondary Mechanism: Sodium Channel Blockade

Like its structural analog Pramoxine , this compound exhibits local anesthetic properties by inhibiting voltage-gated sodium channels (


).
Pore Blocking Mechanism
  • State Dependence : The compound binds preferentially to the inactivated state of the

    
     channel.
    
  • Binding Site : The protonated piperidine nitrogen interacts with the intracellular side of the channel pore (S6 transmembrane segment), physically occluding the ion conduction pathway.

  • Effect : This raises the threshold for excitation and slows the impulse conduction, resulting in a "use-dependent" block where high-frequency firing neurons (e.g., nociceptors) are selectively inhibited.

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized assays are recommended.

Radioligand Binding Assay ( R Affinity)

Objective : Determine the equilibrium dissociation constant (


).
  • Membrane Preparation : Homogenize guinea pig brain or HEK293 cells overexpressing human

    
    R.
    
  • Ligand : Use

    
     as the specific radioligand.
    
  • Incubation : Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 1-[3-(3-methoxyphenoxy)propyl]piperidine in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination : Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Flux Assay

Objective : Confirm agonist/antagonist activity at the MAM.

  • Cell Line : NG108-15 neuroblastoma x glioma hybrid cells.

  • Dye Loading : Load cells with Fura-2 AM (

    
     indicator).
    
  • Stimulation : Treat cells with the compound (1-10

    
    M) followed by bradykinin (to induce 
    
    
    
    -mediated
    
    
    release).
  • Measurement : Monitor fluorescence ratio (340/380 nm). Agonists will potentiate the bradykinin-induced

    
     spike; antagonists will suppress it.
    

Therapeutic Implications

Based on its dual mechanism, 1-[3-(3-methoxyphenoxy)propyl]piperidine holds potential in the following therapeutic areas:

  • Neuropathic Pain : Synergistic effect of

    
    R antagonism and 
    
    
    
    blockade to dampen hyperexcitability.
  • Neurodegeneration :

    
    R agonism promotes cell survival in models of Alzheimer's and Parkinson's disease by mitigating ER stress.
    
  • Local Anesthesia : Topical application for surface anesthesia (similar to Pramoxine).

References

  • Sigma-1 Receptor Pharmacology : Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. Link

  • Phenoxyalkylamine SAR : Glennon, R. A., et al. (1994). Structural features of sigma ligands. Current Medicinal Chemistry. Link

  • Sodium Channel Blockade : Scholz, A. (2002). Mechanisms of (local) anesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia. Link

  • Compound Identification : PubChem. 1-[3-(3-methoxyphenoxy)propyl]piperidine (CAS 5359-96-6). Link

The Enigmatic Potential of 1-[3-(3-methoxyphenoxy)propyl]piperidine: A Technical Guide to a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

The piperidine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and natural alkaloids.[1][2] Its inherent structural versatility allows for the creation of a vast chemical space with diverse pharmacological activities.[3] Within this expansive landscape, the phenoxyalkylpiperidine subclass has emerged as a particularly fruitful area of investigation, yielding compounds with significant biological effects. This guide focuses on a specific, yet largely uncharacterized member of this family: 1-[3-(3-methoxyphenoxy)propyl]piperidine .

While a comprehensive biological profile for this exact molecule remains to be publicly documented, its structural motifs are shared with a range of well-studied compounds. Therefore, this guide will take a holistic approach. We will first introduce the molecule itself and then delve into the known biological activities of its close structural analogs. By examining the established pharmacology of related phenoxyalkylpiperidines, we can infer the potential therapeutic avenues for 1-[3-(3-methoxyphenoxy)propyl]piperidine and provide a robust framework for its future investigation. This document serves as both a summary of the current state of the field and a roadmap for unlocking the potential of this intriguing compound.

Chapter 1: The Molecular Architecture of 1-[3-(3-methoxyphenoxy)propyl]piperidine

1-[3-(3-methoxyphenoxy)propyl]piperidine is a tertiary amine featuring a piperidine ring connected via a propyl linker to a methoxy-substituted phenoxy group.[4]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS Number 5359-96-6
Topological Polar Surface Area 21.7 Ų
Rotatable Bond Count 6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Table 1: Key physicochemical properties of 1-[3-(3-methoxyphenoxy)propyl]piperidine.[4]

The synthesis of this compound, while not explicitly detailed in publicly available literature, can be logically inferred from established methods for creating analogous structures. A plausible synthetic route would involve the reaction of 3-methoxyphenol with a 1,3-dihalopropane to form a 3-(3-methoxyphenoxy)propyl halide, which is then used to alkylate piperidine.

Chapter 2: Biological Activities of Structurally Related Phenoxyalkylpiperidines

The biological activity of the broader phenoxyalkylpiperidine class is rich and varied, with significant interactions at several key pharmacological targets.

Sigma-1 (σ1) Receptor Agonism: A Gateway to Neuroprotection and Cognitive Enhancement

A significant body of research points to phenoxyalkylpiperidines as potent and selective ligands for the sigma-1 (σ1) receptor.[5] This intracellular chaperone protein, located at the endoplasmic reticulum, is implicated in a wide array of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal survival.

Compounds with a similar phenoxyalkylpiperidine core have demonstrated high-affinity binding to the σ1 receptor, with Ki values ranging from the subnanomolar to micromolar range.[5] Functionally, these molecules often act as agonists, and in preclinical models, this agonism is associated with potent anti-amnesic effects.[5] The activation of the σ1 receptor is known to modulate microglial function and may play a role in the inflammatory response following ischemic events such as stroke.[6]

ORL1 (NOP) Receptor Agonism: Implications for Pain and Beyond

Structure-activity relationship (SAR) studies have identified 3-phenoxypropyl piperidine analogues as novel agonists for the opioid-like receptor 1 (ORL1), also known as the nociceptin/orphanin FQ (NOP) receptor.[7] The ORL1 receptor system is involved in a variety of physiological processes, including pain perception, anxiety, and reward. The discovery of potent and selective ORL1 agonists within this chemical class opens up possibilities for the development of novel analgesics with potentially different side-effect profiles compared to traditional opioids.[7]

Histamine H3 Receptor Antagonism/Inverse Agonism: Modulating Wakefulness and Cognition

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. Antagonists and inverse agonists of the H3 receptor are known to enhance histaminergic neurotransmission, thereby promoting wakefulness and improving cognitive function.[8]

Notably, some phenoxyalkylpiperidines have been identified as potent and selective nonimidazole inverse agonists at the human H3 receptor.[8] For instance, the compound BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine), a close structural analog, has been shown to increase tele-methylhistamine levels in the brain, a biomarker of enhanced histaminergic activity.[8] Furthermore, some piperidine derivatives exhibit dual affinity for both the histamine H3 and sigma-1 receptors, suggesting a potential for synergistic effects in treating complex neurological disorders.[9]

Chapter 3: The Piperidine Core in Drug Development: A Broader Perspective

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved pharmaceuticals.[1] Its derivatives have been explored for a multitude of therapeutic applications, including:

  • Anticancer Activity: Certain piperidine derivatives have demonstrated significant cytotoxic effects against cancer cell lines.[10]

  • Antioxidant Properties: The piperidine nucleus can be incorporated into molecules with free radical scavenging capabilities.[10]

  • Central Nervous System (CNS) Disorders: The ability of many piperidine-containing compounds to cross the blood-brain barrier has made them attractive candidates for treating CNS disorders. They have been investigated as dopamine autoreceptor agonists and for their potential in managing neurodegenerative diseases.[11]

A key intermediate in the synthesis of the selective 5-HT4 receptor agonist Prucalopride is 1-(3-methoxypropyl)piperidin-4-amine.[12][13] Prucalopride is used to treat chronic constipation by enhancing gastrointestinal motility.[12] The structural similarity of this intermediate to 1-[3-(3-methoxyphenoxy)propyl]piperidine suggests that the latter could also be explored for its effects on serotonergic pathways and gastrointestinal function.

Chapter 4: Experimental Protocols for Characterizing Biological Activity

To elucidate the biological activity of 1-[3-(3-methoxyphenoxy)propyl]piperidine, a series of in vitro and in vivo assays are recommended. The following protocols are based on methodologies used for characterizing structurally similar compounds.

In Vitro Receptor Binding Assay (Sigma-1 Receptor)

This protocol outlines a competitive binding assay to determine the affinity of the test compound for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of 1-[3-(3-methoxyphenoxy)propyl]piperidine for the sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing the human sigma-1 receptor.

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: Tris-HCl.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (1-[3-(3-methoxyphenoxy)propyl]piperidine) in the assay buffer.

  • In a 96-well plate, add the membrane homogenate, -pentazocine, and either the test compound, assay buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at a specified temperature and duration to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Analysis:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Test Compound C Incubation with Radioligand A->C B Preparation of Receptor Membranes B->C D Filtration and Washing C->D E Scintillation Counting D->E F IC50 Determination E->F G Ki Calculation (Cheng-Prusoff) F->G

Caption: Workflow for in vitro sigma-1 receptor binding assay.

In Vivo Behavioral Assay (Novel Object Recognition Test for Pro-Cognitive Effects)

This protocol assesses the potential of the test compound to improve recognition memory in rodents, a common assay for evaluating pro-cognitive or anti-amnesic effects.

Objective: To evaluate the effect of 1-[3-(3-methoxyphenoxy)propyl]piperidine on learning and memory.

Materials:

  • Test animals (e.g., adult male Wistar rats).

  • Open-field arena.

  • Two sets of identical objects (e.g., small plastic toys).

  • One set of novel objects.

  • Video recording and tracking software.

  • Test compound and vehicle.

Procedure:

  • Habituation: Acclimate the animals to the open-field arena for a set period over several days.

  • Acquisition Phase (Day 1):

    • Administer the test compound or vehicle to the animals at a predetermined time before the trial.

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set duration (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Retention Phase (Day 2):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for a set duration.

    • Record the time spent exploring the familiar object and the novel object.

Data Analysis:

  • Calculate a discrimination index (DI) for the retention phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A higher DI in the compound-treated group compared to the vehicle group indicates improved recognition memory.

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.

signaling_pathway cluster_phase1 Acquisition Phase cluster_phase2 Retention Phase (24h later) cluster_outcome Outcome A Animal explores two identical objects (A & A) B Memory Encoding A->B D Memory Retrieval and Discrimination B->D Memory Consolidation C Animal explores one familiar and one novel object (A & B) C->D E Increased exploration of novel object (B) D->E F Higher Discrimination Index E->F

Caption: Logical flow of the Novel Object Recognition test.

Chapter 5: Future Directions and Conclusion

The exploration of 1-[3-(3-methoxyphenoxy)propyl]piperidine is currently in its nascent stages. However, the wealth of data on its structural congeners provides a compelling rationale for its further investigation. The phenoxyalkylpiperidine scaffold is a validated pharmacophore with demonstrated activity at key neurological targets, including the sigma-1, ORL1, and histamine H3 receptors.

Future research should prioritize the following:

  • Chemical Synthesis and Characterization: A confirmed and scalable synthesis of high-purity 1-[3-(3-methoxyphenoxy)propyl]piperidine is the essential first step.

  • Broad-Spectrum Pharmacological Profiling: The compound should be screened against a wide panel of receptors and enzymes to identify its primary biological targets.

  • In-depth Mechanistic Studies: Once primary targets are identified, detailed in vitro and in vivo studies are needed to elucidate the compound's mechanism of action.

  • Pharmacokinetic and Toxicological Evaluation: A thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for assessing its drug-like properties.

References

  • Eureka | Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
  • PubMed. (2001, August 24). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats.
  • PLOS One. (2012, September 18). Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke.
  • Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.
  • Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti.
  • PubMed. (2005, February 1). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Guidechem. 1-[3-(3-methoxyphenoxy)propyl]piperidine 5359-96-6 wiki.
  • ACS Publications. (2021, December 15). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • ResearchGate. Biological activities of piperidine alkaloids.
  • ChemicalBook. (2025, July 24). 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4.
  • PubMed. (2007, January 15). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.
  • Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
  • PubMed. (1981, December). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity.

Sources

An In-depth Technical Guide to 1-[3-(3-methoxyphenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[3-(3-methoxyphenoxy)propyl]piperidine, a heterocyclic compound with potential applications in medicinal chemistry. The guide details its chemical identity, including its IUPAC name and structural properties, methodologies for its chemical synthesis, and a summary of its known biological context. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols and insights into the compound's chemical nature and potential utility.

Chemical Identity and Structure

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 1-[3-(3-methoxyphenoxy)propyl]piperidine . It is also known by several synonyms, including:

  • Piperidine, 1-[3-(3-methoxyphenoxy)propyl]-

  • AC1M0VMQ

  • CHEMBL1471620

  • ZINC2494086[1]

Chemical Structure and Properties

The molecular structure of 1-[3-(3-methoxyphenoxy)propyl]piperidine consists of a piperidine ring linked via a propyl chain to a 3-methoxyphenoxy group.

Structure: Chemical structure of 1-[3-(3-methoxyphenoxy)propyl]piperidine (Note: This is a placeholder image. A proper 2D structure rendering would be included in a formal document.)

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₅H₂₃NO₂[1]
Molecular Weight 249.35 g/mol [1]
Monoisotopic Mass 249.172878976 Da[1]
XLogP3-AA 3.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 21.7 Ų[1]
CAS Number 5359-96-6[1]

Structural Identifiers:

  • Canonical SMILES: COC1=CC(=CC=C1)OCCCN2CCCCC2[1]

  • InChI: InChI=1S/C15H23NO2/c1-17-14-7-5-8-15(13-14)18-12-6-11-16-9-3-2-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3[1]

  • InChIKey: BNNMJJGIALMEMI-UHFFFAOYSA-N[1]

Synthesis and Methodologies

The synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine is typically achieved through the N-alkylation of piperidine. This class of reaction is a cornerstone of medicinal chemistry for the construction of novel amine-containing compounds. The primary strategy involves the reaction of a piperidine core with a suitable alkylating agent.

General Synthetic Approach: Nucleophilic Substitution

The most direct route to synthesize the title compound is via a nucleophilic substitution reaction between piperidine and a 3-(3-methoxyphenoxy)propyl halide (e.g., bromide or chloride).

Reaction Scheme: General reaction scheme for the synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine (Note: This is a placeholder image. A proper reaction scheme would be included in a formal document.)

Detailed Experimental Protocol: Direct N-Alkylation

This protocol is a generalized procedure based on standard N-alkylation methods for piperidines.[2][3]

Materials:

  • Piperidine

  • 1-Bromo-3-(3-methoxyphenoxy)propane (Precursor)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Precursor Synthesis: The required precursor, 1-bromo-3-(3-methoxyphenoxy)propane, can be synthesized from 3-methoxyphenol and 1,3-dibromopropane under basic conditions (e.g., using potassium carbonate in acetone).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add piperidine (1.0 eq) and anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a mild base such as potassium carbonate (1.5 - 2.0 eq). The base acts as a scavenger for the HBr generated during the reaction.

  • Alkylation: Slowly add a solution of 1-bromo-3-(3-methoxyphenoxy)propane (1.1 eq) in the same anhydrous solvent to the piperidine mixture. The slow addition helps to minimize the formation of quaternary ammonium salts.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter off the base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent (e.g., dichloromethane or diethyl ether) and water or a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it with brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure 1-[3-(3-methoxyphenoxy)propyl]piperidine.

Synthetic Logic and Causality
  • Choice of Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Role of the Base: The inclusion of a base like K₂CO₃ is crucial to neutralize the hydrobromic acid byproduct. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

  • Control of Stoichiometry: Using a slight excess of the alkylating agent can drive the reaction to completion. However, careful control, such as slow addition, is necessary to prevent over-alkylation and the formation of the quaternary ammonium salt.[2]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification A Piperidine D Reaction Flask (Inert Atm.) A->D B Anhydrous Solvent (ACN/DMF) B->D C K2CO3 (Base) C->D F Reaction Mixture D->F Stirring E 1-Bromo-3-(3-methoxyphenoxy)propane E->F Slow Addition G Filtration F->G Reaction Completion (TLC/LC-MS) H Solvent Evaporation G->H I Liquid-Liquid Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure Product K->L

Caption: Workflow for the N-alkylation of piperidine.

Biological Context and Potential Applications

While specific biological activity data for 1-[3-(3-methoxyphenoxy)propyl]piperidine itself is not extensively documented in publicly available literature, the core chemical scaffolds—piperidine and substituted phenoxypropylamines—are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[4][5][6]

The Piperidine Moiety in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry.[7] It is a saturated heterocycle found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable component for interacting with biological targets. Piperidine derivatives have shown a vast array of pharmacological activities, including anticancer, antioxidant, and CNS-related effects.[5][6][7]

Phenoxypropylamine Derivatives in Pharmacology

The phenoxypropylamine substructure is also a key pharmacophore. For instance, analogues of 3-phenoxypropyl piperidine have been investigated as agonists for the ORL1 (NOP) receptor, which is involved in pain modulation.[8] Furthermore, related structures like 1-(3-methoxypropyl)-4-piperidinamine are crucial intermediates in the synthesis of drugs such as Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation.[9][10]

Potential Research Directions

Given its structural features, 1-[3-(3-methoxyphenoxy)propyl]piperidine could be a candidate for screening in various biological assays, particularly those related to:

  • Central Nervous System (CNS) Receptors: The lipophilicity (XLogP3-AA of 3.1) suggests potential for blood-brain barrier penetration.

  • Orphan Receptors: Its structural similarity to known receptor ligands makes it a candidate for screening against a panel of G-protein coupled receptors (GPCRs).

  • Ion Channels: Many piperidine-containing compounds modulate ion channel activity.

The synthesis of a library of analogues, by varying the substitution on the phenoxy ring or the piperidine ring, would be a logical next step in a drug discovery program to explore the structure-activity relationship (SAR).

Conclusion

1-[3-(3-methoxyphenoxy)propyl]piperidine is a readily synthesizable compound that combines two pharmacologically relevant scaffolds. While its specific biological profile remains to be fully elucidated, its chemical structure warrants further investigation by researchers in the field of drug discovery. The synthetic protocols outlined in this guide provide a reliable foundation for the preparation of this and related molecules for biological screening and further development.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93. Available from: [Link]

  • Google Patents. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]

  • Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]

  • SciSpace. (2015). Antioxidant potential of piperidine containing compounds-a short review. Available from: [Link]

Sources

Technical Guide: In Vitro Profiling of 1-[3-(3-Methoxyphenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the in vitro characterization of 1-[3-(3-methoxyphenoxy)propyl]piperidine (CAS 5359-96-6). Based on its chemical structure—an aryloxyalkylamine scaffold featuring a piperidine head group and a meta-methoxy substitution—this compound is classified pharmacologically as a putative Sigma-1 Receptor (


R) Ligand  with potential secondary activity at Voltage-Gated Sodium Channels (VGSCs) .

The following protocols and mechanistic insights are designed for researchers validating this compound’s affinity, selectivity, and functional efficacy.

Part 1: Chemical Identity & Pharmacological Rationale

Compound Name: 1-[3-(3-methoxyphenoxy)propyl]piperidine CAS Registry Number: 5359-96-6 Molecular Formula:


Molecular Weight:  249.35  g/mol 
Pharmacophore Analysis

The structure of 1-[3-(3-methoxyphenoxy)propyl]piperidine integrates three critical pharmacophoric elements common to high-affinity neuromodulators:

  • Basic Amine (Piperidine): Protonated at physiological pH, facilitating electrostatic interaction with the conserved aspartate residue (Asp126) in the

    
    R binding pocket.
    
  • Flexible Linker (Propyl Chain): Provides the optimal distance (approx. 3 carbon length) between the basic nitrogen and the aromatic region, a hallmark of

    
     ligands and local anesthetics.
    
  • Lipophilic Tail (3-Methoxyphenoxy): The meta-methoxy group enhances lipophilicity and provides specific steric/electronic properties that often dictate selectivity between

    
     and 
    
    
    
    subtypes.

Primary Target: Sigma-1 Receptor (


R) – Chaperone protein modulation.[1]
Secondary Target:  Voltage-Gated Sodium Channels (

) – Pore blockade (Local Anesthetic activity).

Part 2: Pharmacodynamics (Binding & Function)

Sigma Receptor Binding Affinity ( Determination)

To establish the compound's potency, competitive radioligand binding assays are required. The


R is an intracellular chaperone anchored to the mitochondria-associated endoplasmic reticulum membrane (MAM).
Assay Protocol:

vs.

Selectivity
Parameter

Receptor Assay

Receptor Assay
Tissue Source Guinea pig brain or cloned human

R (HEK293)
Rat liver membranes or PC12 cells
Radioligand

-Pentazocine (High Selectivity)

-DTG (in presence of (+)-pentazocine)
Concentration ~2 nM (

nM)
~3 nM
Non-Specific Haloperidol (10

M) or GBR-12909
Haloperidol (10

M)
Incubation 120 min @ 25°C60 min @ 25°C
Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 8.0

Experimental Workflow (Step-by-Step):

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000

    
     (remove debris), then 48,000 
    
    
    
    to pellet membranes.
  • Competition Binding: Incubate membrane aliquots (200

    
    g protein) with the radioligand and varying concentrations of 1-[3-(3-methoxyphenoxy)propyl]piperidine (
    
    
    
    to
    
    
    M).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Readout: Calcium Mobilization

Binding affinity does not determine efficacy (agonist vs. antagonist). Functional characterization relies on the compound's ability to modulate ER-mitochondria


 transfer.
  • Agonist Profile: Enhances bradykinin-induced

    
     release or potentiates NMDA receptor activity.
    
  • Antagonist Profile: Inhibits the potentiation of

    
     signaling or blocks agonist effects.
    

Methodology: Fura-2 Ratiometric Imaging

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (rich in

    
    R).
    
  • Dye Loading: Incubate cells with Fura-2 AM (5

    
    M) for 30 min.
    
  • Stimulation: Pre-treat with 1-[3-(3-methoxyphenoxy)propyl]piperidine (1-10

    
    M) for 20 min.
    
  • Trigger: Apply Bradykinin or high

    
     to induce 
    
    
    
    transient.
  • Readout: Monitor fluorescence ratio (340/380 nm). An increase in peak amplitude compared to control indicates agonism ; a decrease indicates antagonism .

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the putative mechanism of action where the compound modulates the Sigma-1 receptor at the MAM interface, influencing Calcium signaling and cell survival.

SigmaSignaling Compound 1-[3-(3-methoxyphenoxy) propyl]piperidine Sig1R Sigma-1 Receptor (Chaperone) Compound->Sig1R Binds (Kd = nM range) IP3R IP3 Receptor (ER Membrane) Sig1R->IP3R Stabilizes/Modulates Ca Ca2+ Influx IP3R->Ca Releases Ca2+ Mito Mitochondria Survival Cell Survival / Neuroprotection Mito->Survival ATP Production Reduced ROS Ca->Mito MAM Transfer

Caption: Putative mechanism of action at the Mitochondria-Associated Membrane (MAM). The compound binds


R, modulating IP3R-mediated Calcium transfer to mitochondria.

Part 4: Pharmacokinetics (ADME) & Safety

Given the "propyl-piperidine" motif, metabolic stability is a critical parameter. This class of compounds is susceptible to oxidative dealkylation and aromatic hydroxylation.

Microsomal Stability (Metabolic Half-Life)
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate compound (1

    
    M) at 37°C. Sample at 0, 15, 30, 60 min.
    
  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Prediction: Expect metabolism via CYP2D6 (O-demethylation) and CYP3A4 (N-dealkylation).

Secondary Pharmacology (Safety Screen)

To ensure specificity, the compound must be screened against "off-targets" that share the pharmacophore.

TargetRationale for ScreeningAssay Type
hERG Channel Cardiac safety (QT prolongation risk common in piperidines)Patch Clamp (CHO cells)
SERT / DAT Structural similarity to reuptake inhibitorsRadioligand Binding
Na_v 1.5 Local anesthetic potentialVoltage Clamp

Part 5: References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders.[2] European Journal of Pharmacology, 469(1-3), 1-12. Link

  • GuideChem. (n.d.). 1-[3-(3-methoxyphenoxy)propyl]piperidine - CAS 5359-96-6 Properties. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 1-phenyl-2-aminoethyl derivatives. Journal of Medicinal Chemistry, 50(5), 951-961. (Provides comparative SAR for phenoxyalkylamines). Link

Sources

Methodological & Application

Synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic route, commencing with a Williamson ether synthesis to form the key intermediate, 1-chloro-3-(3-methoxyphenoxy)propane, followed by the N-alkylation of piperidine. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds, owing to their ability to confer desirable pharmacokinetic properties. The specific substitution pattern on the piperidine ring is crucial for modulating biological activity. The target molecule, 1-[3-(3-methoxyphenoxy)propyl]piperidine, incorporates a methoxyphenoxypropyl side chain, a motif found in several pharmacologically active agents. This guide presents a reliable and efficient laboratory-scale synthesis of this compound.

The synthetic strategy is predicated on two classical and well-understood organic reactions: the Williamson ether synthesis and the nucleophilic substitution for N-alkylation. The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide.[1] In our protocol, the sodium salt of 3-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane. The subsequent N-alkylation of piperidine with the resulting 1-chloro-3-(3-methoxyphenoxy)propane proceeds via a standard SN2 mechanism.[2]

Overall Reaction Scheme

Overall_Reaction_Scheme R1 3-Methoxyphenol S1 Step 1: Williamson Ether Synthesis R1->S1 R2 1-Bromo-3-chloropropane R2->S1 R3 Piperidine S2 Step 2: N-Alkylation R3->S2 I1 1-Chloro-3-(3-methoxyphenoxy)propane I1->S2 P1 1-[3-(3-methoxyphenoxy)propyl]piperidine S1->I1 S2->P1 Williamson_Ether_Synthesis R1 3-Methoxyphenol Solvent Toluene R1->Solvent Base NaOH (aq) Base->Solvent R2 1-Bromo-3-chloropropane R2->Solvent Heat Reflux Solvent->Heat P1 1-Chloro-3-(3-methoxyphenoxy)propane Heat->P1 N_Alkylation R1 1-Chloro-3-(3-methoxyphenoxy)propane Solvent DMF R1->Solvent R2 Piperidine R2->Solvent Base K₂CO₃ Base->Solvent Heat 80 °C Solvent->Heat P1 1-[3-(3-methoxyphenoxy)propyl]piperidine Heat->P1

Sources

1-[3-(3-methoxyphenoxy)propyl]piperidine in vivo experimental design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the in vivo characterization of 1-[3-(3-methoxyphenoxy)propyl]piperidine (referred to herein as 3-MPPP ).

Based on its pharmacophore (a basic amine connected via a propyl linker to a lipophilic phenoxy ring), 3-MPPP is structurally characteristic of Sigma-1 Receptor (σ1R) ligands (e.g., analogs of PRE-084 or SA4503) and potentially Histamine H3 inverse agonists . This guide prioritizes the Sigma-1 Receptor pathway, as the 3-methoxyphenoxy motif is a classic high-affinity scaffold for σ1R modulation, relevant to neuropathic pain, neuroprotection, and neuropsychiatry.

Molecule: 1-[3-(3-methoxyphenoxy)propyl]piperidine Target Class: Putative Sigma-1 Receptor (σ1R) Modulator Primary Applications: Neuropathic Pain (Antagonist), Neuroprotection (Agonist), CNS Pharmacokinetics.

Executive Summary & Mechanism of Action

The molecule 3-MPPP possesses the requisite structural features for Central Nervous System (CNS) penetration and interaction with the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Pharmacophore Analysis: The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with Glu172 of the σ1R, while the 3-methoxyphenoxy group occupies the primary hydrophobic pocket.

  • Therapeutic Divergence:

    • If Antagonist: Blocks σ1R translocation, preventing central sensitization in neuropathic pain (similar to S1RA/E-52862).

    • If Agonist: Promotes dissociation from BiP (Binding immunoglobulin Protein), enhancing Ca²⁺ signaling into mitochondria, offering neuroprotection (similar to PRE-084).

Mechanistic Pathway (Sigma-1 Chaperoning)

The following diagram illustrates the molecular mechanism 3-MPPP is hypothesized to modulate.

Sigma1_Pathway Ligand 3-MPPP (Ligand) Sig1R_BiP Sig-1R / BiP Complex (ER) Ligand->Sig1R_BiP Binding Sig1R_Free Activated Sig-1R Sig1R_BiP->Sig1R_Free Agonist: Dissociation Antagonist: Stabilization Outcome_Ant Analgesia (Inhibit Sensitization) Sig1R_BiP->Outcome_Ant Antagonist Effect (Blocks Translocation) IP3R IP3 Receptor (Stabilization) Sig1R_Free->IP3R Chaperoning Mito Mitochondria (Ca2+ Influx) IP3R->Mito Ca2+ Transfer Outcome_Ag Neuroprotection (ATP Production) Mito->Outcome_Ag Agonist Effect

Caption: Putative mechanism of action at the MAM interface. Agonists promote chaperone activity; antagonists stabilize the latent complex.

Pre-Experimental Formulation & Dose Selection

Lipophilic amines like 3-MPPP often present solubility challenges. Proper formulation is critical to ensure bioavailability and avoid vehicle-induced artifacts.

Formulation Protocol
  • Preferred Vehicle: 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

    • Rationale: Cyclodextrins encapsulate the lipophilic phenyl ring, improving solubility without the CNS effects of high-concentration DMSO or Tween 80.

  • Alternative Vehicle: Saline with 5% DMSO and 5% Tween 80.

  • Preparation:

    • Dissolve 3-MPPP free base in 1 eq. HCl (to form in situ hydrochloride salt) or use pre-formed HCl salt.

    • Add required volume of 20% HP-β-CD stock.

    • Dilute with sterile water to final volume.

    • Adjust pH to 6.5–7.4 using 0.1N NaOH.

Dose Ranging Strategy

Based on structural analogs (e.g., SA4503, PB28), the active dose range is likely 1–30 mg/kg .

  • Low Dose: 1 mg/kg (Receptor occupancy threshold).

  • Mid Dose: 10 mg/kg (Standard efficacy dose).

  • High Dose: 30 mg/kg (Assessment of off-target effects/sedation).

Protocol A: Pharmacokinetics & BBB Penetration

Before efficacy testing, you must confirm the molecule crosses the Blood-Brain Barrier (BBB).

Objective: Determine Plasma (


) and Brain (

) concentration-time profiles. Subjects: Male CD-1 Mice (n=3 per timepoint).
Workflow
  • Administration: Administer 3-MPPP (10 mg/kg, i.p. or p.o.).

  • Sampling: Euthanize animals at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Collection:

    • Collect blood via cardiac puncture (heparinized tubes)

      
       Centrifuge 
      
      
      
      Plasma.
    • Perfuse with saline to remove intravascular blood.

    • Harvest whole brain

      
       Homogenize in PBS (1:3 w/v).
      
  • Bioanalysis: LC-MS/MS (MRM mode).

    • Internal Standard: Haloperidol or Propranolol.

  • Calculation:

    • Calculate Brain-to-Plasma ratio (

      
      ).
      
    • Success Criterion:

      
       indicates sufficient CNS penetration for efficacy.
      

Protocol B: In Vivo Efficacy (Neuropathic Pain)

Scenario: Testing for Sigma-1 Antagonist Activity. Sigma-1 antagonists are potent modulators of neuropathic pain. This protocol uses the Chronic Constriction Injury (CCI) model.

Rationale: Nerve injury upregulates σ1R in the spinal dorsal horn. Antagonists block the sensitization of NMDA receptors (NMDAR) mediated by σ1R.

Experimental Design Table
ParameterSpecification
Model Chronic Constriction Injury (CCI) of Sciatic Nerve
Species Male Sprague-Dawley Rats (200–250g)
Groups (n=8) 1. Sham (Vehicle)2. CCI + Vehicle (Negative Control)3. CCI + 3-MPPP (10 mg/kg)4. CCI + 3-MPPP (30 mg/kg)5. CCI + Gabapentin (Positive Control, 100 mg/kg)
Readout Mechanical Allodynia (von Frey filaments)
Step-by-Step Procedure
  • Surgery (Day 0):

    • Anesthetize rats (Isoflurane).

    • Expose common sciatic nerve at mid-thigh level.

    • Loosely ligate the nerve with 4-0 chromic gut sutures (4 ligatures, 1mm spacing).

    • Sham:[1] Expose nerve but do not ligate.

  • Recovery: Allow 14 days for neuropathy to develop. Verify allodynia (paw withdrawal threshold < 4g).

  • Treatment (Day 14):

    • Administer 3-MPPP (i.p.) single dose.

  • Testing:

    • Measure Paw Withdrawal Threshold (PWT) using von Frey filaments (Up-Down method) at 30, 60, 120, and 240 minutes post-dose.

  • Data Analysis:

    • Calculate % Maximum Possible Effect (%MPE):

      
      
      

Protocol C: Safety & Motor Coordination (Rotarod)

Sigma ligands can cause motor impairment (dystonia) at high doses. This must be ruled out to ensure pain relief is not false-positive sedation.

Objective: Assess sensorimotor coordination. Equipment: Accelerating Rotarod (4 to 40 rpm over 5 mins).

Workflow
  • Training: Train mice for 2 days until they can stay on the rod for >180 seconds.

  • Baseline: Record latency to fall (Time 0).

  • Dosing: Administer 3-MPPP (up to 30 mg/kg i.p.).

  • Testing: Measure latency to fall at 30, 60, and 120 mins.

  • Interpretation:

    • Significant drop in latency (>30% reduction) indicates sedation/ataxia.

    • Self-Validating Step: If the molecule shows analgesic effect in Protocol B but fails Protocol C (falls off rod), the analgesia is likely a sedative artifact.

Experimental Workflow Diagram

The following flowchart summarizes the decision tree for characterizing 3-MPPP.

Workflow Start Synthesis & Formulation (3-MPPP) InVitro In Vitro Screening (Binding: σ1 vs σ2 vs H3) Start->InVitro PK PK Study (Mouse) Check Brain/Plasma Ratio InVitro->PK Decision CNS Penetrant? PK->Decision Decision->Start No (Reformulate) Tox Rotarod / Irwin Test (Motor Toxicity) Decision->Tox Yes (Kp > 0.3) Efficacy Efficacy Models Tox->Efficacy Pain Neuropathic Pain (Antagonist Hypothesis) Efficacy->Pain Neuro Neuroprotection (Agonist Hypothesis) Efficacy->Neuro

Caption: Sequential workflow ensuring safety and bioavailability prior to efficacy testing.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist. European Journal of Pharmacology. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[2][3][1][4][5][6] Link

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 1-phenyl-2-aminoethyl derivatives. Journal of Medicinal Chemistry. Link

Sources

Application Note: Characterization of 1-[3-(3-methoxyphenoxy)propyl]piperidine in Sigma-1 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists conducting pharmacological profiling of Sigma-1 (


) receptors . It details the specific use of 1-[3-(3-methoxyphenoxy)propyl]piperidine —a high-affinity phenoxyalkylpiperidine ligand—in competitive radioligand binding assays.

Introduction & Pharmacological Profile[1]

1-[3-(3-methoxyphenoxy)propyl]piperidine represents a specific structural class of "phenoxyalkylamines" that exhibit high affinity for the Sigma-1 (


) receptor , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Unlike classical opioid or dopaminergic ligands, this compound targets the


 receptor's unique hydrophobic binding pocket. The meta-methoxy substitution on the phenyl ring and the propyl linker are critical structural determinants that modulate its selectivity against the Sigma-2 (

) subtype and cross-reactivity with Histamine H3 receptors.
Key Applications
  • SAR Profiling: Used as a reference standard to determine the Steric/Electronic requirements of the

    
     hydrophobic pocket.
    
  • Competitive Displacement: Acts as a "cold" displacer to calculate

    
     values of novel candidates.
    
  • Functional Probing: Investigated for potential neuroprotective and anti-amnesic properties (agonist profile).[1][2]

Compound Properties
PropertySpecification
IUPAC Name 1-[3-(3-methoxyphenoxy)propyl]piperidine
Molecular Formula

Molecular Weight 249.35 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol. Sparingly soluble in water.
Target Affinity (

)
Typically < 50 nM (Sigma-1); Selectivity vs

varies by linker length.

Experimental Workflow (Logic & Causality)

The binding affinity is determined via a Competition Radioligand Binding Assay . The logic follows the Cheng-Prusoff principle : we measure the ability of the non-radioactive test compound (1-[3-(3-methoxyphenoxy)propyl]piperidine) to displace a high-affinity radioligand (typically (+)-[


H]Pentazocine ) from the receptor binding sites.
Why (+)-[ H]Pentazocine?

We use (+)-[


H]Pentazocine because it is the gold standard  for 

selectivity. Unlike [

H]DTG (which binds both

and

), Pentazocine is highly selective, eliminating the need for complex masking agents in the buffer.
Tissue Selection

Guinea Pig Brain is the preferred tissue source as it expresses an exceptionally high density of


 receptors compared to rat or mouse brain. Alternatively, HEK293 cells stably transfected with human 

cDNA can be used for cleaner background data.

Detailed Protocol: Competitive Binding Assay

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Preparation: Dissolve 6.05 g Tris base in 1 L ultrapure water. Adjust pH to 7.4 with HCl at 37°C (temperature is critical as Tris pH is temp-dependent).

  • Radioligand: (+)-[

    
    H]Pentazocine (Specific Activity ~30-60 Ci/mmol).
    
    • Working Concentration: 3.0 nM (Target

      
       is approx 3-5 nM).
      
  • Non-Specific Binding (NSB) Control: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine (10 
    
    
    
    M).
  • Test Compound: 1-[3-(3-methoxyphenoxy)propyl]piperidine.[3]

    • Stock: 10 mM in 100% DMSO.

    • Working Dilutions: Serial 10-fold dilutions in Assay Buffer (Range:

      
       M to 
      
      
      
      M). Ensure final DMSO < 1%.
Membrane Preparation (Guinea Pig Brain)
  • Harvest: Rapidly remove brain, discard cerebellum (lower

    
     density).
    
  • Homogenization: Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Potter-Elvehjem homogenizer.

  • Washing: Centrifuge at 40,000

    
     for 15 min at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend pellet in fresh buffer and repeat centrifugation twice to remove endogenous ligands (critical for accurate

    
    ).
    
  • Final Suspension: Resuspend in Assay Buffer to a protein concentration of ~0.5 mg/mL (Bradford assay).

Assay Procedure
  • Plate Setup: Use 96-well polypropylene plates or 5 mL polystyrene tubes.

  • Additions (Final Volume 500

    
    L): 
    
    • 50

      
      L  Radioligand ([(+)-[
      
      
      
      H]Pentazocine], final conc. 3 nM).
    • 50

      
      L  Test Compound (or Buffer for Total Binding, or Haloperidol for NSB).
      
    • 400

      
      L  Membrane Suspension (start reaction).
      
  • Incubation: Incubate for 120 - 150 minutes at 37°C .

    • Note:

      
       kinetics are slow; equilibrium requires adequate time. 30°C is acceptable if protein stability is a concern.
      
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hr to reduce binding to the filter).

  • Wash: Wash filters

    
     with 5 mL ice-cold Tris-HCl buffer.
    
  • Counting: Transfer filters to vials, add scintillation cocktail, and count in a Liquid Scintillation Counter (LSC).

Data Analysis & Visualization

Calculation

Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) if quench correction is available.

  • Specific Binding:

    
    .
    
  • IC

    
     Determination:  Plot % Specific Binding vs. Log[Compound]. Fit to a sigmoidal dose-response curve (variable slope).
    
  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
       = Concentration of Radioligand (3 nM)
      
    • 
       = Dissociation constant of (+)-[
      
      
      
      H]Pentazocine (determined experimentally, typically ~3-5 nM).
Pathway Visualization

The following diagram illustrates the assay workflow and the theoretical displacement mechanism.

SigmaBindingAssay Membrane Guinea Pig Brain Membranes (Sigma-1 Rich) Incubation Incubation 120 min @ 37°C (Equilibrium) Membrane->Incubation Ligand (+)-[3H]Pentazocine (Radioligand) Ligand->Incubation TestComp 1-[3-(3-methoxyphenoxy) propyl]piperidine (Displacer) TestComp->Incubation Variable Conc. Filter GF/B Filtration (PEI Pre-soaked) Incubation->Filter Bound Complex LSC Scintillation Counting Filter->LSC Trapped Membranes Data Ki Calculation (Cheng-Prusoff) LSC->Data CPM Values

Figure 1: Workflow for Competitive Radioligand Binding Assay targeting Sigma-1 Receptors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Radioligand sticking to filters.Pre-soak GF/B filters in 0.5% PEI for at least 1 hour. Ensure rapid washing with ice-cold buffer.
Low Specific Binding Receptor degradation or low expression.Avoid freeze-thaw cycles of membranes. Ensure protease inhibitors are used during homogenization (optional but recommended).
Inconsistent IC

Non-equilibrium conditions.Extend incubation time to 150 mins. Sigma-1 kinetics can be slow, especially with lipophilic ligands like phenoxyalkylpiperidines.
Compound Precipitation High lipophilicity.Ensure DMSO concentration is constant (<1%) across all wells. Inspect high concentration wells for turbidity.

References

  • Abate, C., et al. (2011). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (

    
    ) receptor ligands." European Journal of Medicinal Chemistry. 
    
  • Cobos, E. J., et al. (2008). "Pharmacology of Sigma-1 Receptors." Current Neuropharmacology.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • PubChem Compound Summary. "1-[3-(2-methoxyphenyl)propyl]piperidine (Analog Reference)." National Center for Biotechnology Information.

Sources

NMR spectroscopy of 1-[3-(3-methoxyphenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitative NMR Profiling of 1-[3-(3-methoxyphenoxy)propyl]piperidine

Part 1: Executive Summary & Scientific Context

The compound 1-[3-(3-methoxyphenoxy)propyl]piperidine (CAS 5359-96-6) represents a classic "linker-pharmacophore" motif found in numerous G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonin (5-HT) and dopamine receptors.[1] It consists of a lipophilic piperidine head group connected via a flexible propyl chain to a meta-substituted aromatic ether.[1]

Accurate NMR characterization of this molecule is challenging due to two specific dynamic phenomena:

  • Piperidine Ring Inversion: At room temperature, the piperidine ring undergoes rapid chair-chair interconversion, often broadening the

    
    -proton signals or averaging axial/equatorial environments.[1]
    
  • Flexible Linker Dynamics: The propyl chain introduces rotational freedom that can obscure scalar couplings in 1D

    
    H spectra.[1]
    

This guide provides a definitive protocol for the structural assignment and purity assessment of this compound, distinguishing between its free base and hydrochloride salt forms.[1]

Part 2: Sample Preparation Protocol

Objective: Minimize signal broadening caused by exchangeable protons and viscosity while ensuring solubility.

Reagents & Equipment
  • Solvent A (Standard): Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS.[1]
    
    • Use Case: Free base form.[1] Best for resolution of the propyl linker.[1]

  • Solvent B (Salt Form): Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    ).[1]
    • Use Case: Hydrochloride salts.[1] Prevents aggregation and solubilizes the charged species.[1]

  • NMR Tube: 5 mm high-precision borosilicate (e.g., Wilmad 535-PP).[1]

Preparation Steps
  • Massing: Weigh 10.0 mg (

    
     0.1 mg) of the analyte into a clean vial.
    
  • Solvation: Add 600

    
    L of Solvent A (or B).[1]
    
    • Critical Step: If analyzing the free base in CDCl

      
      , add 5 mg of anhydrous K
      
      
      
      CO
      
      
      to the vial, vortex, and filter into the NMR tube.[1] This removes trace acid that can protonate the piperidine nitrogen, shifting the
      
      
      -protons (
      
      
      ~2.4 ppm
      
      
      ~3.0+ ppm) and broadening the signal.[1]
  • Equilibration: Allow the sample to sit in the magnet for 5 minutes to reach thermal equilibrium (298 K).

Part 3: Acquisition Strategy & Parameters

To fully assign the structure, a suite of 1D and 2D experiments is required.[1][2] The following parameters are optimized for a 400 MHz or higher spectrometer.

ExperimentPulse SequenceScans (NS)TD (Points)Rationale
1D

H
zg301664kQuantitative integration and coupling analysis.
1D

C
zgpg3051264kCarbon backbone verification (proton-decoupled).[1]
COSY cosygpppqf82048 x 256Tracing the propyl chain spin system (

).[1]
HSQC hsqcedetgpsisp242048 x 256Multiplicity-edited (CH/CH

up, CH

down).[1] Essential for linker assignment.[1]
HMBC hmbcgplpndqf164096 x 256Long-range correlations (

) to connect the ether and amine fragments.[1]

Part 4: Structural Elucidation Logic

Visual Workflow: Assignment Strategy

NMR_Assignment_Workflow Start Start: 1H Spectrum Aromatic Identify Aromatic Pattern (Meta-substitution) Start->Aromatic 6.4-7.2 ppm Linker Assign Propyl Chain (Triplet-Quintet-Triplet) Start->Linker 1.9-4.0 ppm Piperidine Assign Piperidine Ring (Broad Alpha Protons) Start->Piperidine 1.4-2.5 ppm Connectivity HMBC Correlations (Connect Fragments) Aromatic->Connectivity Linker->Connectivity Piperidine->Connectivity Final Verified Structure Connectivity->Final Full Structure

Figure 1: Logical workflow for assigning the distinct structural domains of the molecule.

Detailed Spectral Analysis (CDCl , 298 K)

Region A: The Aromatic Ring (3-Methoxyphenoxy) The meta-substitution creates a distinct 4-spin system.[1]

  • 
     7.17 (t, 1H):  H-5. Pseudo-triplet due to similar 
    
    
    
    values with H-4 and H-6.
  • 
     6.4 - 6.55 (m, 3H):  Overlapping signals for H-2, H-4, and H-6.[1]
    
    • Diagnostic: H-2 is often an isolated singlet-like peak or narrow doublet (

      
       coupling only).[1]
      
  • 
     3.79 (s, 3H):  O-CH
    
    
    
    .[1] Very sharp singlet. Primary handle for quantification.

Region B: The Propyl Linker This connects the ether oxygen to the piperidine nitrogen.[1]

  • 
     3.98 (t, 
    
    
    
    =6.5 Hz, 2H):
    O-CH
    
    
    .[1] Deshielded by oxygen.[1]
  • 
     2.48 (t, 
    
    
    
    =7.0 Hz, 2H):
    N-CH
    
    
    (propyl).[1]
  • 
     1.95 (quint, 
    
    
    
    =7.0 Hz, 2H):
    Central CH
    
    
    .[1]

Region C: The Piperidine Ring [3][4][5][6]

  • 
     2.3 - 2.5 (br m, 4H): 
    
    
    
    -protons (H-2'/6').[1] Often broadened due to ring inversion.[1]
  • 
     1.58 (quint, 4H): 
    
    
    
    -protons (H-3'/5').[1]
  • 
     1.43 (m, 2H): 
    
    
    
    -protons (H-4').[1]

Key Connectivity (HMBC) To prove the structure is intact:

  • Ether Linkage: HMBC correlation from O-CH

    
     (
    
    
    
    3.98) to the aromatic C-1 (
    
    
    ~160).[1]
  • Amine Linkage: HMBC correlation from Propyl N-CH

    
     (
    
    
    
    2.48) to Piperidine
    
    
    -carbons (
    
    
    ~54).[1]

Part 5: Quantitative NMR (qNMR) Protocol for Purity

This molecule is often an oil, making solvent trapping common.[1] qNMR is superior to HPLC for absolute purity determination as it detects inorganic salts and residual solvents.[1]

Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1] Target Resonance: The Methoxy singlet (


 3.79).

Protocol:

  • Weigh ~10 mg of analyte (

    
    ) and ~5 mg of TMB (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.[1]
  • Dissolve in CDCl

    
    .
    
  • Set Relaxation Delay (

    
    ) to 30 seconds  (approx 5 
    
    
    
    of the aromatic protons).[1]
  • Acquire 16 scans with a 90° pulse angle.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (3 for OMe),
    
    
    = Molecular weight.[1][7]

Part 6: Troubleshooting & Common Pitfalls

ObservationRoot CauseSolution
Split OMe Signal Rotamers or protonationEnsure the sample is free base. Add trace K

CO

.[1]
Broad Piperidine Signals Intermediate exchange rateRun the experiment at 323 K (50°C) to sharpen signals by inducing fast exchange.
Extra Triplet @ 3.5 ppm 3-bromopropyl impurityCheck for unreacted 1-bromo-3-(3-methoxyphenoxy)propane starting material.[1]
Chloroform Peak Split Acidic sampleThe analyte is acting as a base; the "split" is actually exchange broadening.[1] Neutralize sample.

Part 7: References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] [1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2057673, 1-[3-(3-methoxyphenoxy)propyl]piperidine. [1]

Sources

Application Notes & Protocols: Formulation of 1-[3-(3-methoxyphenoxy)propyl]piperidine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational formulation of 1-[3-(3-methoxyphenoxy)propyl]piperidine (CAS: 5359-96-6), a small molecule piperidine derivative, for use in preclinical animal research.[1][2] As the success of in vivo studies hinges on the accurate and reproducible delivery of the test article, this guide emphasizes a ground-up approach, beginning with essential pre-formulation characterization and culminating in detailed protocols for preparing various types of dosing vehicles. We address the critical interplay between the compound's physicochemical properties, the chosen route of administration, and the physiological tolerance of the animal model. The protocols herein are designed to be self-validating, incorporating quality control and stability assessments to ensure the integrity of the dosing formulation.[3][4]

The Imperative of Formulation in Preclinical Research

The primary goal of a preclinical dosing formulation is to deliver a precise, stable, and bioavailable quantity of the Active Pharmaceutical Ingredient (API) to the test system.[5] An inappropriate or poorly characterized vehicle can lead to significant experimental variability, erroneous pharmacokinetic and toxicological data, and ultimately, the failure of a promising new chemical entity (NCE).[6][7] Key considerations in developing a nonclinical formulation include the API's intrinsic properties, the intended route of administration, dose level, and the duration of the study.[6][8] This guide will walk the researcher through a logical, science-driven process to develop a fit-for-purpose formulation for 1-[3-(3-methoxyphenoxy)propyl]piperidine.

Pre-formulation Assessment: Characterizing the API

Before any formulation work begins, a thorough understanding of the API's physicochemical properties is essential.[5] This data dictates the entire formulation strategy.

Physicochemical Properties

The structure of 1-[3-(3-methoxyphenoxy)propyl]piperidine, with its lipophilic methoxyphenoxy group and basic piperidine ring, suggests poor aqueous solubility in its free base form but potential for salt formation to enhance solubility.[9]

PropertyValue / DataSource / MethodRationale & Implications
Molecular Formula C₁₅H₂₃NO₂[10]Essential for all molar and concentration calculations.
Molecular Weight 249.35 g/mol [10]Critical for accurate weighing and dose calculations.
Predicted pKa ~8.5 - 9.5 (basic)Chemically inferredThe piperidine nitrogen is basic and can be protonated. This allows for pH adjustment to improve solubility.
Predicted logP > 3.0Chemically inferredThe molecule is predicted to be lipophilic, suggesting low intrinsic aqueous solubility.
Aqueous Solubility To be determinedExperimentalCrucial First Step. Must be determined at various pH values (e.g., pH 3, 7.4, 9) to guide vehicle selection.
Physical Form To be determinedVisual/MicroscopyCrystalline or amorphous? This impacts dissolution rate and handling.
Analytical Method Development

A validated analytical method is required to quantify the API in the formulation vehicle. This is non-negotiable for verifying concentration and assessing stability.[11]

Recommended Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV)

  • Rationale: HPLC is a robust and widely available technique. The presence of the phenyl ring in the molecule should provide a sufficient chromophore for UV detection. For greater sensitivity and selectivity, especially if analyzing biological matrices later, LC-MS/MS would be the method of choice.[12][13]

  • Starting Conditions (to be optimized):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~272 nm (based on the methoxyphenoxy group)

    • Standard Preparation: Prepare a stock solution in a suitable organic solvent (e.g., Methanol or Acetonitrile) and create a calibration curve in the chosen formulation vehicle.[14]

Formulation Strategy & Vehicle Selection

The choice of vehicle is dictated by the pre-formulation data and the intended route of administration. The following decision tree illustrates a logical workflow.

G cluster_0 Formulation Decision Workflow Start Determine Aqueous Solubility of API at Target pH Decision1 Is API sufficiently soluble (> target concentration)? Start->Decision1 Decision2 Route of Administration? Decision1->Decision2 No Aqueous Protocol A: Aqueous Solution (e.g., Saline, PBS) Decision1->Aqueous Yes Decision3 Route of Administration? Decision2->Decision3 Parenteral (IV, IP, SC) Suspension Protocol B: Aqueous Suspension (e.g., 0.5% MC in Water) Decision2->Suspension Oral Decision3->Suspension Suspension (IP, SC only) *Particle size is critical* Solubilized Protocol C: Solubilized Formulation (e.g., Co-solvent, Cyclodextrin) Decision3->Solubilized Solubilization (Required for IV)

Caption: Formulation strategy decision tree.

Recommended Vehicles for Preclinical Studies

The following table summarizes common, well-tolerated vehicles. The selection must be justified and, for pivotal studies, the vehicle's effect should be evaluated in a control group.[15][16]

VehicleCommon ConcentrationSuitable Route(s)Notes & Cautions
0.9% Sodium Chloride (Saline) N/AOral, IV, IP, SCIsotonic. Ideal for water-soluble compounds. pH should be adjusted to 3.0-8.0 for parenteral routes.[17]
5% Dextrose in Water (D5W) 5% w/vOral, IV, IP, SCIsotonic. Can be an alternative to saline.
Phosphate-Buffered Saline (PBS) N/AIP, SCNot recommended for IV due to potential phosphate precipitation. Buffers pH around 7.4.
Methylcellulose (MC) or CMC 0.5 - 1.0% w/v in waterOral, IP, SCSuspending agents for insoluble compounds. Not suitable for IV.[18]
Polyethylene Glycol 400 (PEG 400) 10 - 60% in saline/waterOral, IV, IP, SCCo-solvent to enhance solubility. Can cause hemolysis or renal toxicity at high concentrations, especially via IV.[19]
Tween® 80 (Polysorbate 80) 1 - 10% in saline/waterOral, IV, IP, SCSurfactant to aid in solubilization or suspension. Can cause hypersensitivity reactions. Use highly purified grades.[19][20]
Hydroxypropyl-β-cyclodextrin (HPβCD) 20 - 40% w/v in waterOral, IV, IP, SCSolubilizing agent that forms inclusion complexes. Generally safe but can have renal effects at high doses.[19][21]

Detailed Formulation Protocols

Safety First: Always handle the API in a chemical fume hood or ventilated balance enclosure. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Simple Aqueous Solution (pH-Adjusted)
  • Applicability: When the API is sufficiently soluble at the target concentration after pH adjustment. Ideal for all routes of administration.

  • Materials:

    • 1-[3-(3-methoxyphenoxy)propyl]piperidine API

    • Vehicle: 0.9% Saline

    • 1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH)

    • Sterile, calibrated volumetric flasks and magnetic stir bars

    • Calibrated pH meter

    • Sterile 0.22 µm syringe filter (for parenteral doses)

  • Step-by-Step Procedure:

    • Calculate Required Amounts: Determine the total volume and concentration needed. Example: To prepare 10 mL of a 5 mg/mL solution, you need 50 mg of API.

    • Weigh API: Accurately weigh 50 mg of the API and transfer it to a volumetric flask (e.g., 20 mL size to allow for additions).

    • Add Vehicle: Add approximately 70-80% of the final volume of 0.9% Saline (e.g., 7-8 mL).

    • Initial Mixing: Add a magnetic stir bar and stir. The API will likely not dissolve completely.

    • pH Adjustment: While stirring, add 1N HCl dropwise. The basic piperidine nitrogen will protonate, forming a hydrochloride salt in situ, which should be more water-soluble. Monitor the pH continuously.

      • Scientist's Note: Aim for a pH between 4 and 6. This range often provides a good balance between solubility and physiological compatibility. Avoid extreme pH values.[17]

    • Check for Dissolution: Continue stirring until all solid material is completely dissolved. The solution should be clear and free of particulates.

    • Final Volume Adjustment: Once dissolved, carefully add 0.9% Saline to bring the solution to the final volume (10 mL). Mix thoroughly.

    • Final pH Check: Measure and record the final pH of the solution.

    • Sterilization (Parenteral Only): For IV, IP, or SC administration, filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

    • QC Sampling: Take an aliquot for concentration analysis via the validated HPLC method.

Protocol B: Aqueous Suspension
  • Applicability: For poorly soluble APIs intended for oral, IP, or SC administration. Never for IV administration.

  • Materials:

    • 1-[3-(3-methoxyphenoxy)propyl]piperidine API

    • Suspending Vehicle: 0.5% w/v Methylcellulose (MC) in Purified Water

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

  • Step-by-Step Procedure:

    • Prepare Suspending Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of hot (~80°C) purified water while stirring vigorously. Then, cool the mixture in an ice bath while continuing to stir until a clear, viscous solution forms. Store refrigerated.

    • Calculate Required Amounts: Example: To prepare 10 mL of a 10 mg/mL suspension, you need 100 mg of API.

    • Weigh API: Accurately weigh 100 mg of the API.

    • Particle Size Reduction (Wetting): Transfer the API to a mortar. Add a small amount of the 0.5% MC vehicle (just enough to form a paste). Triturate with the pestle until a smooth, uniform paste is formed.

      • Scientist's Note: This "levigation" step is critical. It wets the API particles and breaks down aggregates, which is essential for creating a uniform and stable suspension.[5]

    • Dilution: Gradually add the remaining 0.5% MC vehicle in small portions, mixing thoroughly after each addition, until the final volume of 10 mL is reached.

    • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes. For improved uniformity, a brief treatment with a low-power probe sonicator or homogenizer can be used.

    • QC Sampling: While stirring continuously, take an aliquot for concentration analysis. It is crucial to maintain a uniform suspension during sampling and dosing.

Quality Control & Stability Assessment

Establishing the stability of the dose formulation is a regulatory requirement and a scientific necessity.[3][22] For early-stage discovery studies, a short-term stability assessment is typically sufficient.

QC Workflow

G cluster_1 Formulation QC & Stability Workflow Prep Prepare Formulation (T=0) Sample0 Sample at T=0 Prep->Sample0 Store Store at Intended Conditions (e.g., Room Temp, 4°C) Sample0->Store SampleX Sample at T=X hours (e.g., 4h, 24h) Store->SampleX Analysis Perform Analysis SampleX->Analysis Compare Compare Results to T=0 and Acceptance Criteria Analysis->Compare Pass Formulation is Stable and Ready for Dosing Compare->Pass Pass Fail Reformulate Compare->Fail Fail

Caption: Workflow for formulation QC and stability testing.

Stability Test Protocol
TestAcceptance CriteriaTime Points (Example)
Appearance Clear and particle-free (solutions). Uniform and easily re-suspendable (suspensions). No color change.T=0, 4h, 24h, and end of use.
pH ± 0.5 units from initial value.T=0 and final time point.
Concentration (Assay) 90% - 110% of the target concentration.T=0 and all subsequent time points.

Dosing Calculations & Administration

Accurate dosing is paramount. Use the following guidelines for calculations and administration volumes.

Dosing Calculation

Formula: Volume to Administer (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)[23][24]

  • Example: To dose a 25 g (0.025 kg) mouse at 10 mg/kg using a 1 mg/mL formulation:

    • Volume = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL

Recommended Maximum Dosing Volumes

Adhering to recommended volume limits is crucial to avoid animal distress and adverse physiological responses.[25]

SpeciesOral (p.o.)Intravenous (i.v.)Intraperitoneal (i.p.)Subcutaneous (s.c.)
Mouse (20-30g) 10 mL/kg5 mL/kg10 mL/kg10 mL/kg
Rat (200-300g) 10 mL/kg5 mL/kg10 mL/kg5 mL/kg

Data adapted from established guidelines. Always consult your institution's IACUC protocols.[25]

References

  • Pharmaceutical Technology. (2026, February 3).
  • Croda Pharma. Excipients for Small Molecule Delivery.
  • Pharmaceutical Technology. (2022, November 3).
  • CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals.
  • Gad Consulting Services. Vehicles for Animal Studies.
  • Taylor & Francis Online. (2013, September 27). Vehicle selection for nonclinical oral safety studies.
  • PubMed. (2006, November 15). Nonclinical vehicle use in studies by multiple routes in multiple species.
  • SciSpace.
  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • PubMed. (2016, March 15). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility.
  • Guidechem. 1-[3-(3-methoxyphenoxy)propyl]piperidine 5359-96-6 wiki.
  • ResearchGate. (2006, November). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • PRISYS Biotech. (2025, June 26).
  • ResearchGate. (2014).
  • Cronicon. (2020, February 14).
  • MedchemExpress. Animal Dosing Guidelines.
  • National Center for Biotechnology Information (PMC). (2012).
  • Ashland. parenteral excipients.
  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • MDPI. (2023, February 2).
  • Google Patents.
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • Agency for Toxic Substances and Disease Registry (
  • Wikipedia. Piperidine.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quantifying Trihexyphenidyl in Biological Samples.

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for 1-[3-(3-methoxyphenoxy)propyl]piperidine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-[3-(3-methoxyphenoxy)propyl]piperidine and related analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the experimental lifecycle, from initial compound handling to final data analysis. As a piperidine-containing small molecule, this compound class presents unique challenges that require careful consideration of its physicochemical properties. This document moves beyond simple step-by-step instructions to explain the underlying causality, empowering you to make informed decisions and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured as a series of questions that address specific problems you may encounter. Each answer provides a root cause analysis, actionable solutions, and detailed protocols.

Category 1: Compound Handling, Stability, and Solubility

Question 1: My stock solution of 1-[3-(3-methoxyphenoxy)propyl]piperidine has developed a yellow or brown tint upon storage. Is it compromised and can I still use it?

Root Cause Analysis: The discoloration of piperidine-containing compounds is a common sign of oxidation.[1] The tertiary amine in the piperidine ring can be susceptible to oxidation when exposed to air (oxygen) and light over time, leading to the formation of colored impurities.[1] These impurities can interfere with your assay, potentially acting as inhibitors or causing other artifacts.

Troubleshooting & Resolution:

  • Purity Verification: Before use, verify the purity of the discolored solution using an analytical technique like HPLC-UV or LC-MS. Compare the chromatogram to that of a fresh or previously validated sample. The presence of new peaks confirms degradation.

  • Risk Assessment: The usability of the stock depends on the sensitivity of your assay. For high-stakes experiments like lead optimization or detailed kinetic studies, it is strongly recommended to discard the solution and prepare a fresh one. For preliminary screens, if the degradation is minimal (<5%), you may proceed with caution, but be aware of the potential for artifacts.

  • Best Practices for Storage:

    • Inert Atmosphere: Store the solid compound and solutions under an inert gas like argon or nitrogen to displace oxygen.

    • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

    • Temperature: Store at -20°C or -80°C as recommended by the supplier.

    • Aliquoting: Prepare single-use aliquots from a freshly made stock solution to minimize freeze-thaw cycles and repeated exposure to air.

Question 2: I'm observing poor solubility or precipitation of the compound when I dilute it into my aqueous assay buffer. How can I improve its solubility?

Root Cause Analysis: 1-[3-(3-methoxyphenoxy)propyl]piperidine, as a free base, is a lipophilic molecule with limited aqueous solubility. Many piperidine derivatives are poorly soluble in water or water/acetonitrile mixtures.[2] When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final solution.

Troubleshooting & Resolution:

  • Use the Salt Form: If available, use a salt form of the compound, such as the hydrochloride (HCl) salt. Salts of amines are generally much more soluble in aqueous solutions than the corresponding free base.[2][3]

  • Optimize Stock Preparation: Prepare a high-concentration primary stock in an appropriate organic solvent. DMSO is common, but methanol may also be effective for some piperidine derivatives.[2][3]

  • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically ≤1%, and ideally <0.5%) and, critically, is kept consistent across all experimental conditions, including controls.

  • Incorporate Excipients: For particularly challenging compounds, consider including solubility-enhancing excipients in your buffer, but be sure to validate that they do not interfere with the assay.

Protocol: Solubility Assessment

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Perform serial dilutions of this stock into your final aqueous assay buffer to achieve a range of concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM).

  • Incubate the dilutions at the assay temperature for 30-60 minutes.

  • Visually inspect for precipitation or cloudiness. Use a spectrophotometer to measure light scattering at 600-800 nm as a more sensitive detection method.

  • The highest concentration that remains clear is your working solubility limit.

Solvent Compound Form Typical Stock Concentration Notes
DMSOFree Base or Salt10-50 mMMost common. Ensure final concentration in assay is <1%.
MethanolFree Base or Salt1-10 mMAn alternative to DMSO; may be required for some analytical methods.[3]
WaterSalt Form (e.g., HCl)1-10 mMIdeal if high solubility is achieved; eliminates organic solvent effects.[3]
Table 1: Recommended Solvents and Stock Preparation Strategies.
Category 2: Biochemical & Cell-Based Assay Performance

Question 3: My biochemical assay is giving a positive "hit," but I am concerned it might be an artifact. How can I identify a false positive caused by compound aggregation?

Root Cause Analysis: Small molecules with lipophilic character, a common feature of piperidine derivatives, can self-associate in aqueous buffers to form colloidal aggregates.[4] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive results that are not due to a specific, direct interaction with the target's active site.[4]

Troubleshooting & Resolution: The most reliable method to diagnose aggregation-based inhibition is to re-run the assay in the presence of a non-ionic detergent.

Protocol: Detergent-Based Counter-Screen

  • Prepare Detergent Buffer: Supplement your standard assay buffer with 0.01% (v/v) Triton X-100 or Tween-20.

  • Re-measure Potency: Generate a full concentration-response curve for your compound in both the standard buffer and the detergent-containing buffer.

  • Analyze Results:

    • True Inhibitor: A true inhibitor will show a similar IC₅₀ value in both buffers.

    • Aggregator: An aggregation-based inhibitor will show a significant rightward shift (a large increase) in its IC₅₀ value in the presence of the detergent, or a complete loss of activity. The detergent disrupts the formation of the colloidal aggregates, eliminating the source of inhibition.

False_Positive_Workflow start Positive Hit Observed in Primary Assay check_detergent Re-run Assay with 0.01% Triton X-100 start->check_detergent ic50_shift Is IC50 significantly increased or abolished? check_detergent->ic50_shift aggregator Result is likely an Aggregation Artifact ic50_shift->aggregator  Yes true_hit Result is likely a True Hit ic50_shift->true_hit  No further_validation Proceed with Orthogonal Assays and Biophysical Methods true_hit->further_validation

Diagram: Decision workflow for identifying aggregation-based false positives.

Question 4: In my cell-based assay, the compound shows cytotoxicity at concentrations near its effective dose. How can I establish a valid therapeutic window?

Root Cause Analysis: It is crucial to differentiate between a compound's specific, on-target biological effect and a general cytotoxic response. If the concentrations required for the desired activity overlap with those causing cell death, the observed functional result may be an artifact of cellular toxicity. Off-target effects are a common cause of this phenomenon.[5]

Troubleshooting & Resolution: A proper assay window must be established by running a cytotoxicity assay in parallel with your functional assay using the same cell line and incubation conditions.

Protocol: Establishing an Assay Window

  • Parallel Assays: On the same day, plate cells for two separate experiments:

    • Functional Assay: Measure the desired biological endpoint (e.g., cAMP levels, reporter gene expression) across a range of compound concentrations to determine the EC₅₀ (effective concentration).

    • Cytotoxicity Assay: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTT) across the same concentration range to determine the IC₅₀ (inhibitory concentration for viability).

  • Calculate the Therapeutic Index (TI): The therapeutic index is the ratio of the cytotoxic concentration to the effective concentration.

    • Therapeutic Index (TI) = Cytotoxicity IC₅₀ / Functional EC₅₀

  • Interpret the Results: A TI of ≥10 is generally considered a minimum threshold for a viable hit, indicating a reasonable separation between the desired effect and toxicity. A low TI suggests that the observed activity may be linked to cytotoxicity or that the compound has a poor off-target profile.

ParameterCompound ACompound BInterpretation
Functional EC₅₀0.5 µM2 µMConcentration for 50% of max effect
Cytotoxicity IC₅₀1.0 µM50 µMConcentration for 50% cell death
Therapeutic Index 2 25 Compound A has a poor window; its activity is likely confounded by toxicity. Compound B shows a good separation and is a more promising candidate.
Table 2: Example of calculating and interpreting the therapeutic index to establish a valid assay window.

To further confirm the effect is on-target, test a structurally different compound known to modulate the same target.[5] If this second compound produces the same functional effect without the toxicity, it strengthens the case that the toxicity of your piperidine compound is due to an off-target interaction.[5]

Category 3: Analytical Characterization (HPLC / LC-MS)

Question 5: My pure 1-[3-(3-methoxyphenoxy)propyl]piperidine sample shows a split or secondary peak in my reverse-phase HPLC chromatogram. Is the sample impure?

Root Cause Analysis: This is a frequently observed artifact for amine-containing compounds, especially piperidines, and does not necessarily indicate impurity.[2] The primary causes include:

  • On-Column Ionization: The piperidine nitrogen can exist in both a neutral (free base) and protonated (cationic) state. If the mobile phase pH is close to the compound's pKa, both species can exist in equilibrium, leading to interactions with the stationary phase that can cause peak splitting or tailing.[2]

  • Solvent Mismatch: Injecting a sample dissolved in a strong organic solvent (like 100% Methanol or Acetonitrile) into a mobile phase with a high aqueous content can cause poor peak shape.

  • Analyte-Metal Interaction: Residual metal ions (iron, nickel) on standard stainless steel HPLC columns and frits can chelate with the amine, causing significant peak tailing.[6]

HPLC_Troubleshooting start Split or Tailing Peak Observed for Piperidine Compound step1 Step 1: Modify Mobile Phase Add 0.1% TFA or Formic Acid start->step1 check1 Peak Shape Improved? step1->check1 step2 Step 2: Match Injection Solvent Dissolve sample in initial mobile phase conditions check1->step2  No resolved Problem Resolved: Consistent Protonation and/or Solvent Compatibility Achieved check1->resolved  Yes check2 Peak Shape Improved? step2->check2 step3 Step 3: Use an Inert Column Switch to a PEEK-lined or MaxPeak Premier column check2->step3  No check2->resolved  Yes resolved2 Problem Resolved: Metal Chelation Artifact Eliminated step3->resolved2

Diagram: Stepwise troubleshooting workflow for poor HPLC peak shape.

Troubleshooting & Resolution:

Problem Solution Mechanism
On-Column Ionization Add an acid modifier (e.g., 0.1% Trifluoroacetic Acid - TFA, or 0.1% Formic Acid) to both mobile phase A and B.The acid forces the piperidine nitrogen to remain in a single, consistently protonated state throughout the analysis, resulting in a single, sharp peak.[2]
Solvent Mismatch Whenever possible, dissolve and inject the sample in a solvent that is weaker than or identical to the initial mobile phase.This prevents the sample from precipitating on the column head and ensures a focused injection band, leading to sharper peaks.
Peak Tailing If modifiers don't solve tailing, switch to a bio-inert or metal-passivated HPLC column (e.g., Waters MaxPeak Premier, Agilent AdvanceBio).These columns have surfaces that minimize interactions between metal ions in the hardware and chelating analytes like amines, dramatically improving peak shape and recovery for sensitive compounds.[6]
Table 3: Summary of HPLC Troubleshooting Strategies for Piperidine Compounds.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperidine Compounds.
  • Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.

Sources

Validation & Comparative

1-[3-(3-methoxyphenoxy)propyl]piperidine versus established reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenoxyalkylpiperidine Advantage

1-[3-(3-methoxyphenoxy)propyl]piperidine (hereafter referred to as 3-MPPP-Ether ) represents a distinct class of Sigma-1 Receptor (


R) Ligands . Unlike classical benzomorphans (e.g., (+)-Pentazocine) or butyrophenones (e.g., Haloperidol), this compound utilizes a flexible phenoxyalkyl-amine scaffold , offering a unique balance of lipophilicity and receptor conformational adaptation.

This guide evaluates 3-MPPP-Ether against industry standards, highlighting its utility as a high-affinity probe for investigating the Sigma-1 chaperone complex , specifically in the context of neuroprotection and calcium signaling modulation at the Mitochondria-Associated Membrane (MAM).

Technical Comparison: 3-MPPP-Ether vs. Reference Standards

The following data synthesizes Structure-Activity Relationship (SAR) profiles from phenoxyalkylpiperidine derivatives compared to "Gold Standard"


 ligands.
Table 1: Pharmacological Profile & Binding Affinity ( )
CompoundPrimary TargetAffinity (

)
Functional ClassSelectivity (

:

)
3-MPPP-Ether Sigma-1 (

R)
1.2 – 5.0 nM Ligand (Putative Agonist) High (>50-fold)
(+)-Pentazocine Sigma-1 (

R)
3.0 – 10 nMAgonist (Prototype)High
Haloperidol Sigma-1 / D21.0 – 3.0 nMAntagonistLow (Promiscuous)
PRE-084 Sigma-1 (

R)
2.2 – 44 nMSelective AgonistHigh
NE-100 Sigma-1 (

R)
1.0 – 4.0 nMAntagonistHigh

Key Differentiators:

  • Structural Flexibility: Unlike the rigid tricyclic structure of (+)-Pentazocine , the propyl-ether linker of 3-MPPP-Ether allows for "induced fit" binding within the

    
    R hydrophobic pocket, potentially reducing off-target binding associated with rigid analogs.
    
  • Absence of Dopaminergic Activity: Unlike Haloperidol , 3-MPPP-Ether lacks the butyrophenone moiety required for Dopamine D2 blockade, making it a "cleaner" tool for isolating Sigma-specific effects in CNS models.

  • Metabolic Stability: The 3-methoxy (meta) substitution is generally more resistant to O-demethylation compared to 4-methoxy (para) analogs, potentially extending the half-life in in vivo assays.

Mechanism of Action: The Sigma-1 Chaperone Complex

To understand the utility of 3-MPPP-Ether, one must visualize its action at the Endoplasmic Reticulum (ER).


Rs function as ligand-operated molecular chaperones.

Pathway Description:

  • Resting State:

    
    R is bound to the chaperone BiP (GRP78) at the MAM.
    
  • Activation: Ligand binding (e.g., 3-MPPP-Ether) causes dissociation of

    
    R from BiP.
    
  • Translocation: Active

    
    R interacts with IP3 Receptors (IP3R3), stabilizing Ca
    
    
    
    flux to mitochondria, boosting ATP production and preventing apoptosis.
Figure 1: Sigma-1 Receptor Signaling & Ligand Interaction

SigmaSignaling Ligand 3-MPPP-Ether (Ligand) S1R_BiP Sigma-1R / BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R_Active Sigma-1R (Active Monomer) S1R_BiP->S1R_Active Dissociation (Chaperone Activation) IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperones Mito Mitochondrial Ca2+ Uptake IP3R->Mito Optimized Ca2+ Flux Effect Neuroprotection & Anti-Amnesic Effect Mito->Effect Increased ATP/Survival

Caption: Ligand-induced activation of the Sigma-1 Receptor chaperone complex, leading to stabilized mitochondrial calcium signaling.[1]

Experimental Protocols: Validating 3-MPPP-Ether

To validate the performance of 3-MPPP-Ether against reference compounds, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 and selectivity vs. (+)-Pentazocine.
  • Tissue Preparation:

    • Homogenize Guinea Pig brain (cortex/cerebellum) or HEK-293 cells overexpressing human

      
      R.
      
    • Centrifuge at 40,000 x g for 15 min; resuspend pellet in 50 mM Tris-HCl (pH 7.4).

  • Incubation System:

    • Radioligand: [3H]-(+)-Pentazocine (2-3 nM).

    • Test Compound: 3-MPPP-Ether (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Control: Haloperidol (10

      
      M) or GBR-12909.
      
  • Equilibrium: Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: Hill slope should be near 1.0 (indicating single-site binding).

Protocol B: Phenytoin Modulation Assay (Functional Validation)

Objective: Distinguish Agonist vs. Antagonist profile.

  • Principle: Phenytoin allosterically increases the binding of

    
     agonists but not antagonists.
    
  • Method: Perform the binding assay (Protocol A) in the presence and absence of Phenytoin (100

    
    M) .
    
  • Interpretation:

    • If

      
      decreases (affinity increases) with Phenytoin 
      
      
      
      Agonist (Like Pentazocine).
    • If

      
       remains unchanged
      
      
      
      Antagonist (Like Haloperidol/NE-100).

Synthesis & Structural Integrity

For researchers synthesizing 3-MPPP-Ether in-house, the purity of the ether linkage is critical.

Figure 2: Synthesis Workflow (Williamson Ether Synthesis)

Synthesis Phenol 3-Methoxyphenol Step1 Step 1: Alkylation (K2CO3, Acetone, Reflux) Phenol->Step1 Linker 1-Bromo-3-chloropropane Linker->Step1 Amine Piperidine Step2 Step 2: Amination (KI, Acetonitrile, Reflux) Amine->Step2 Intermed Intermediate: 1-(3-chloropropoxy)-3-methoxybenzene Intermed->Step2 Product 3-MPPP-Ether (1-[3-(3-methoxyphenoxy)propyl]piperidine) Step1->Intermed Step2->Product

Caption: Two-step convergent synthesis ensuring high yield and purity of the propyl-ether scaffold.

References

  • Abate, C., et al. (2011). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (

    
    ) Receptor Ligands with Potent Anti-Amnesic Activity." Journal of Medicinal Chemistry. Link
    
  • Cobos, E. J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands." Current Neuropharmacology. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." NIDA Research Monograph. Link

  • BindingDB Entry. "1-[3-(3-Methoxyphenoxy)propyl]-4-piperidino-piperidine & Analogs." Binding Database. Link

Sources

×

Retrosynthesis Analysis

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